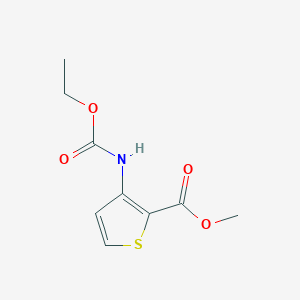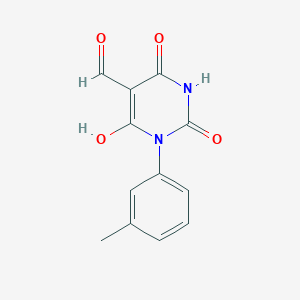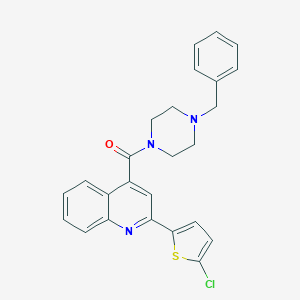![molecular formula C24H28BrN3O6S B448384 DIISOPROPYL 5-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE](/img/structure/B448384.png)
DIISOPROPYL 5-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropyl 5-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-3-methyl-2,4-thiophenedicarboxylate is a complex organic compound that features a pyrazole ring, a furan ring, and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DIISOPROPYL 5-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine, bromine, and various carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Diisopropyl 5-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-3-methyl-2,4-thiophenedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could result in a derivative with a different functional group in place of the bromine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development and biochemical studies
Medicine: The compound’s potential biological activity could make it useful in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors
Industry: It could be used in the development of new materials with unique properties, such as improved thermal stability or electrical conductivity
Wirkmechanismus
The mechanism of action of DIISOPROPYL 5-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazole, furan, and thiophene derivatives, such as:
Uniqueness
What sets DIISOPROPYL 5-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE apart is its combination of three different heterocyclic rings, which gives it unique chemical and physical properties.
Eigenschaften
Molekularformel |
C24H28BrN3O6S |
|---|---|
Molekulargewicht |
566.5g/mol |
IUPAC-Name |
dipropan-2-yl 5-[[5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C24H28BrN3O6S/c1-11(2)32-23(30)18-13(5)20(24(31)33-12(3)4)35-22(18)26-21(29)17-9-8-16(34-17)10-28-15(7)19(25)14(6)27-28/h8-9,11-12H,10H2,1-7H3,(H,26,29) |
InChI-Schlüssel |
SWGUEPVROJOYDJ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Br)C)C(=O)OC(C)C |
Kanonische SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Br)C)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-4-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B448301.png)

![4-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B448305.png)
![4,5-DIMETHYL 2-(1-{[1,1'-BIPHENYL]-4-CARBONYL}-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B448306.png)
![3-(2-Ethylphenyl)-2-[(2-ethylphenyl)imino]-5-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B448308.png)
![N-(2-methylphenyl)-2-{[5-(1-naphthyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B448310.png)
![2-{[(1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B448312.png)

![ETHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-[(3-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B448315.png)
![Ethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B448316.png)
![6-AMINO-4-[2-(BENZYLOXY)PHENYL]-3-(TERT-BUTYL)-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B448318.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide](/img/structure/B448319.png)
![Methyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B448322.png)

